molecular formula C25H23N5O2S B477771 N-(3-{5-[(2-anilino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-methylbenzamide CAS No. 428860-53-1

N-(3-{5-[(2-anilino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-methylbenzamide

Cat. No.: B477771
CAS No.: 428860-53-1
M. Wt: 457.5g/mol
InChI Key: BMJISJNUHOAXST-UHFFFAOYSA-N
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Description

N-(3-{5-[(2-anilino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-methylbenzamide is a complex organic compound that features a triazole ring, a sulfanyl group, and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{5-[(2-anilino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-methylbenzamide typically involves multiple steps. One common approach is the reaction of 4-methylbenzoyl chloride with 3-amino-5-(2-anilino-2-oxoethyl)sulfanyl-4-methyl-1,2,4-triazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-{5-[(2-anilino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the anilino moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-(3-{5-[(2-anilino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of N-(3-{5-[(2-anilino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The anilino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The sulfanyl group can undergo redox reactions, affecting cellular redox balance and leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3-{5-[(2-anilino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-methylbenzamide: is similar to other triazole-based compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an anilino group and a triazole ring allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

428860-53-1

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5g/mol

IUPAC Name

N-[3-[5-(2-anilino-2-oxoethyl)sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C25H23N5O2S/c1-17-11-13-18(14-12-17)24(32)27-21-10-6-7-19(15-21)23-28-29-25(30(23)2)33-16-22(31)26-20-8-4-3-5-9-20/h3-15H,16H2,1-2H3,(H,26,31)(H,27,32)

InChI Key

BMJISJNUHOAXST-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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